molecular formula C9H10O3 B1362702 5-Ethyl-2-hydroxybenzoic acid CAS No. 51-27-4

5-Ethyl-2-hydroxybenzoic acid

Cat. No.: B1362702
CAS No.: 51-27-4
M. Wt: 166.17 g/mol
InChI Key: WYIAFSIUYJGIPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-hydroxybenzoic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H10O3/c1-2-6-3-4-8 (10)7 (5-6)9 (11)12/h3-5,10H,2H2,1H3, (H,11,12) .


Physical and Chemical Properties Analysis

This compound is a solid in physical form . It has a molecular weight of 166.17400 .

Scientific Research Applications

Chemical Synthesis

5-Ethyl-2-hydroxybenzoic acid has been implicated in the synthesis of various chemical entities. For instance, A. Kucerovy et al. (1997) detailed an efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which is designed for the treatment of hyperproliferative and inflammatory disorders and cancer. The process involves starting with commercially available compounds, including 5-formylsalicylic acid, and includes transformations like condensation and hydrogenation, indicating the pivotal role of hydroxybenzoic acid derivatives in complex chemical syntheses (A. Kucerovy et al., 1997).

Environmental and Toxicological Studies

The compound is also part of toxicokinetic studies. D. Bury et al. (2019) examined the metabolism and urinary metabolite excretion of 2-Ethylhexyl salicylate (EHS), a compound structurally related to this compound, to provide data for risk assessment. The study discovered specific metabolites, revealing the substance's metabolic pathways, and suggesting its impact on human health and the environment (D. Bury et al., 2019).

Synthesis of Chlorohydroxybenzoic Acids

K. A. Suerbaev et al. (2017) explored the synthesis of chlorohydroxybenzoic acids, showcasing the potential of this compound derivatives in the synthesis of structurally similar compounds. Their work demonstrates the utility of sodium ethyl carbonate for regioselective carboxylation of phenols, offering insights into the synthetic versatility of hydroxybenzoic acids (K. A. Suerbaev et al., 2017).

Photodegradation and Environmental Impact

The photodegradation of compounds related to this compound, such as parabens, has been studied by M. Gmurek et al. (2015). They investigated the photochemical degradation of hazardous water contaminants using ultraviolet lamps, highlighting the environmental relevance and degradation pathways of similar compounds (M. Gmurek et al., 2015).

Antimicrobial Properties

The antimicrobial properties of hydroxybenzoic acid esters, closely related to this compound, have been extensively discussed by T. Aalto et al. (1953). The study provides insights into the uses and effectiveness of these compounds against various microorganisms, contributing to our understanding of their potential applications in pharmaceuticals and other products (T. Aalto et al., 1953).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools to prevent fire caused by electrostatic discharge steam . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Ethyl-2-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, this compound interacts with serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX enzymes, it reduces the levels of inflammatory mediators, leading to decreased inflammation and pain. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in the inflammatory response . It also impacts cellular metabolism by altering the production of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound may influence other molecular targets, such as nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response . By modulating these molecular interactions, the compound effectively reduces inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods, although the extent of its efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver through conjugation reactions, such as glucuronidation and sulfation. These metabolic pathways involve enzymes like UDP-glucuronosyltransferase and sulfotransferase, which facilitate the conversion of the compound into more water-soluble forms for excretion . The metabolism of this compound also affects the levels of various metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed with the help of transporters and binding proteins. Serum albumin plays a crucial role in the systemic distribution of the compound, while specific transporters facilitate its uptake into cells . The distribution of this compound is influenced by factors such as pH and the presence of other competing molecules.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with its molecular targets. The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can influence the activity of enzymes involved in inflammatory pathways . Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular compartments.

Properties

IUPAC Name

5-ethyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIAFSIUYJGIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307713
Record name 5-Ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-27-4
Record name 5-Ethyl-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Ethyl-2-hydroxybenzoic acid compare to hydrocortisone in reducing inflammation in the formaldehyde-induced arthritis model?

A: Research suggests that this compound demonstrates comparable anti-inflammatory effects to hydrocortisone in a rat model of formaldehyde-induced arthritis. [, ] Both substances effectively reduced the swelling in ankle joints, indicating their potential as anti-inflammatory agents. [, ]

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